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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3053436

A Researcher's Guide to Spectroscopic Analysis
of C10H1202 Isomers

For scientists and professionals in drug development, accurate identification of chemical
compounds is paramount. This guide provides a comprehensive comparison of published
spectroscopic data for common isomers of the molecular formula C10H1202, alongside
standardized experimental protocols for data acquisition. This resource is intended to aid
researchers in verifying the identity and purity of their synthesized or isolated compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for five common isomers of CLOH1202: Eugenol, Isoeugenol, Raspberry
Ketone, Propyl Benzoate, and Phenethyl Acetate. This data has been compiled from various
literature sources.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCls
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Chemical Shift () in ppm (Multiplicity,

Compound . ]
Integration, Assignment)
5.95 (m, 1H, -CH=CH3), 5.08 (m, 2H, -CH=CH2),
6.87 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.68 (s,
Eugenol
1H, Ar-H), 5.89 (s, 1H, Ar-OH), 3.86 (s, 3H, -
OCHs), 3.33 (d, 2H, Ar-CHz)
6.86 (m, 1H, Ar-H), 6.83 (m, 2H, Ar-H), 6.32 (dq,
1H, =CH-CHs3), 6.07 (dq, 1H, Ar-CH=), 5.53 (s,
Isoeugenol

1H, Ar-OH), 3.90 (s, 3H, -OCHs), 1.86 (dd, 3H,
=CH-CH3)[1][2]

Raspberry Ketone

7.04 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.82 (t,
2H, Ar-CHz), 2.74 (t, 2H, -CH2-C=0), 2.14 (s,
3H, -C(=0)CH3)[3]

Propyl Benzoate

8.04 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.44 (t, 2H,
Ar-H), 4.25 (t, 2H, -O-CHz-), 1.78 (sextet, 2H, -
CH2-CHz-), 1.01 (t, 3H, -CHs)

Phenethyl Acetate

7.32 - 7.20 (m, 5H, Ar-H), 4.28 (t, 2H, -O-CHz-),
2.94 (t, 2H, Ar-CHz-), 2.04 (s, 3H, -C(=0)CH3)[4]
[5][6]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent; CDCIz
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Compound Chemical Shift (8) in ppm

146.7, 144.1, 137.9, 121.2, 115.6, 114.4, 111.3,
Eugenol

55.9, 39.9

146.6, 144.8, 130.6, 125.8, 120.3, 114.3, 108.3,
Isoeugenol

55.9,18.2

209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1,

Raspberry Ketone
28.9[3]

166.6, 132.8, 130.3, 129.5, 128.3, 66.2, 22.1,

Propyl Benzoate
by 10.5

170.8, 137.9, 128.9, 128.5, 126.6, 64.9, 35.1,

Phenethyl Acetate
20.8[4]

Infrared (IR) Spectroscopy

Compound Key Peaks (cm™)

3500-3300 (O-H stretch), 3075 (Ar C-H stretch),
2970, 2850 (Alkyl C-H stretch), 1638 (C=C

Eugenol
stretch), 1605, 1514 (Ar C=C stretch), 1268 (C-
O stretch)
3500-3300 (O-H stretch), 3050 (Ar C-H stretch),
2960, 2850 (Alkyl C-H stretch), 1605, 1512 (Ar
Isoeugenol

C=C stretch), 1267 (C-O stretch), 965 (trans
C=C bend)

3400-3100 (O-H stretch), 3025 (Ar C-H stretch),
Raspberry Ketone 2960, 2850 (Alkyl C-H stretch), 1705 (C=0
stretch), 1605, 1516 (Ar C=C stretch)

3065 (Ar C-H stretch), 2970, 2878 (Alkyl C-H
Propyl Benzoate stretch), 1720 (C=0 stretch), 1602, 1452 (Ar
C=C stretch), 1275 (C-O stretch)

3030 (Ar C-H stretch), 2950 (Alkyl C-H stretch),
Phenethyl Acetate 1735 (C=0 stretch), 1605, 1497 (Ar C=C
stretch), 1240 (C-O stretch)[4]
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Mass Spectrometry (MS)

m/z of Molecular lon (M*) and Key

Compound

Fragments
Eugenol 164 (M*), 149, 131, 103, 91, 77
Isoeugenol 164 (M*), 149, 131, 103, 77
Raspberry Ketone 164 (M+), 107, 77
Propyl Benzoate 164 (M+), 122, 105, 77
Phenethyl Acetate 164 (M*), 104, 91, 43[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument-
specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

o Sample Preparation: Dissolve 5-25 mg of the compound (for *H NMR) or 50-100 mg (for $3C
NMR) in approximately 0.7 mL of deuterated solvent (e.g., CDCIs) in a clean NMR tube.[7]
The solution should be free of any solid particles.

¢ Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).

o Data Acquisition:

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to achieve homogeneity.

o

Acquire the spectrum using appropriate pulse sequences. For 13C NMR, broadband proton
decoupling is typically used.[8]

o

Set the spectral width to encompass all expected signals.
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o The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.

» Data Processing:

[e]

Apply Fourier transformation to the raw data.

o

Phase the spectrum to obtain pure absorption lineshapes.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

o Solids: The solid can be prepared as a KBr pellet by grinding a small amount of the
sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively,
a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil)
and placing the paste between salt plates.[9]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (or salt plates with Nujol for a
mull).

o Place the prepared sample in the spectrometer's sample compartment.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
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spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile). The concentration should be low, typically in the pg/mL to
ng/mL range.

e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

o Data Acquisition:

o Introduce the sample into the ion source. For El, the sample is typically introduced via a
direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via
direct infusion or a liquid chromatograph (LC).

o The molecules are ionized and fragmented in the ion source.

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio (m/z).

o The detector records the abundance of each ion.

o Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak and the fragmentation pattern are analyzed to determine the molecular
weight and structural features of the compound.[10]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally acquired
spectroscopic data with published literature values to confirm the identity of a compound with
the molecular formula C10H1202.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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